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1H NMR spectral data of N-(4-Methoxybenzyl)aniline

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Compound of Interest		
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An In-depth Technical Guide to the 1H NMR Spectral Data of N-(4-Methoxybenzyl)aniline

This guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectral data for **N-(4-Methoxybenzyl)aniline**, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction

N-(4-Methoxybenzyl)aniline is a secondary amine that incorporates both an aniline and a p-methoxybenzyl group. Understanding its structural features through spectroscopic techniques like NMR is crucial for its characterization, purity assessment, and in the context of synthesizing more complex molecules. This document presents a detailed analysis of its 1H NMR spectrum, including data interpretation, experimental protocols, and a visual representation of the molecular structure with proton assignments.

1H NMR Spectral Data

The 1H NMR spectrum of **N-(4-Methoxybenzyl)aniline** was recorded in deuterated chloroform (CDCl3) on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

The spectral data are summarized in the table below. The proton numbering corresponds to the chemical structure provided in the subsequent section.



Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.16 - 7.14	Doublet	2H	8.7	H-2', H-6'
7.07 - 7.03	Doublet of Doublets	2H	8.5, 7.4	H-3, H-5
6.76 - 6.74	Doublet	2H	8.7	H-3', H-5'
6.61 - 6.58	Triplet	1H	6.8	H-4
6.50 - 6.49	Doublet	2H	7.6	H-2, H-6
4.10	Singlet	2H	-	H-7
3.65	Singlet	3H	-	H-8

Note: The data presented is a representative spectrum and slight variations in chemical shifts may be observed depending on the specific experimental conditions.[1]

Experimental Protocol

The following protocol outlines the general procedure for acquiring the 1H NMR spectrum of **N- (4-Methoxybenzyl)aniline**.

Instrumentation:

 A 400 MHz NMR spectrometer, such as a Bruker AV-400 or a Varian 400 MHz spectrometer, was used.[1][2]

Sample Preparation:

- Approximately 5-10 mg of N-(4-Methoxybenzyl)aniline was accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl3).
- A small amount of tetramethylsilane (TMS) was added as an internal standard for referencing the chemical shifts to 0 ppm.



The solution was transferred to a 5 mm NMR tube.

Data Acquisition:

- The 1H NMR spectrum was acquired at room temperature.
- Standard acquisition parameters were used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
- The spectral width was set to encompass all proton signals, typically from 0 to 10 ppm.

Data Interpretation and Structural Assignment

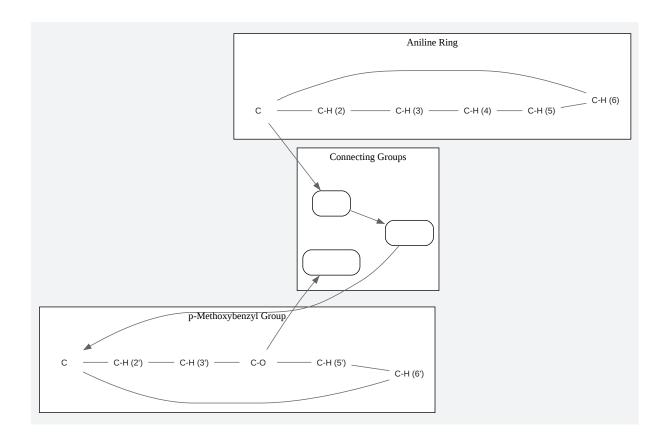
The 1H NMR spectrum of **N-(4-Methoxybenzyl)aniline** displays distinct signals corresponding to the different proton environments in the molecule.

- Aniline Ring Protons (H-2, H-3, H-4, H-5, H-6): The protons on the aniline ring give rise to signals in the aromatic region (6.5-7.2 ppm). The two protons ortho to the amino group (H-2, H-6) appear as a doublet around 6.50 ppm. The two meta protons (H-3, H-5) resonate as a doublet of doublets between 7.03 and 7.07 ppm, and the para proton (H-4) appears as a triplet around 6.60 ppm.
- p-Methoxybenzyl Ring Protons (H-2', H-3', H-5', H-6'): The p-substituted methoxybenzyl ring shows a characteristic AA'BB' system. The two protons ortho to the methylene group (H-2', H-6') appear as a doublet around 7.15 ppm, while the two protons ortho to the methoxy group (H-3', H-5') are observed as a doublet at approximately 6.75 ppm.[1]
- Methylene Protons (H-7): The two protons of the methylene bridge (-CH2-) connecting the two aromatic rings are chemically equivalent and appear as a sharp singlet at 4.10 ppm.[1]
- Methoxy Protons (H-8): The three protons of the methoxy group (-OCH3) are also equivalent and give rise to a singlet at 3.65 ppm.[1]
- Amine Proton (N-H): The signal for the N-H proton can be broad and its chemical shift is
 variable depending on concentration and solvent purity. In some reported spectra, this peak
 is observed, while in others it may be too broad to be clearly distinguished or may have
 exchanged with residual protons in the solvent.



Visualization of Molecular Structure and Proton Assignments

The following diagram, generated using Graphviz, illustrates the chemical structure of **N-(4-Methoxybenzyl)aniline** with the assigned proton numbers corresponding to the data in the table.



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Caption: Chemical structure of **N-(4-Methoxybenzyl)aniline** with proton numbering.

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References

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